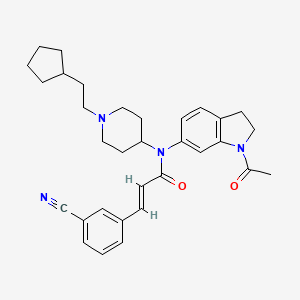
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Overview
Description
JNJ-5207787 is an antagonist of the neuropeptide Y (NPY) receptor Y2 that blocks peptide YY binding (IC50 = 100 nM). It displays 100-fold selectivity for Y2 over other NPY receptors and has minimal effect on a panel of 50 receptors, ion channels, and transporters, except for sodium channel 2.1 JNJ-5207787 is intraperitoneally bioavailable and brain penetrant in rats, occupying maximally 50% of Y2 receptor binding sites in the hypothalamic area.
JNJ-5207787 is a small molecule antagonist of the neuropeptide Y Y2 receptor.
Scientific Research Applications
Neuroscience Research
JNJ-5207787 is primarily known as an antagonist of the neuropeptide Y (NPY) receptor Y2 . This makes it a valuable tool in neuroscience research, particularly in studies related to the modulation of neurotransmitter release, which can affect various neurological functions and behaviors.
Pharmacology
In pharmacological studies, JNJ-5207787’s selectivity for the Y2 receptor over other NPY receptors allows researchers to dissect the roles of different NPY receptors in drug action . This can lead to the development of more targeted therapeutic agents.
Biochemistry
Biochemically, JNJ-5207787 can be used to study the interaction between peptides and receptors at a molecular level. Its ability to inhibit peptide YY (PYY) binding with high selectivity provides insights into receptor-ligand interactions .
Clinical Research
JNJ-5207787 has potential applications in clinical research, particularly in understanding diseases related to the dysregulation of NPY, such as obesity, anxiety, and depression. It could help in developing new treatment strategies .
Drug Development
In drug development, JNJ-5207787 serves as a model compound for designing new drugs that can cross the blood-brain barrier and selectively target specific receptors within the brain .
Molecular Biology
Molecular biologists can use JNJ-5207787 to study the effects of receptor antagonism on gene expression, protein synthesis, and cell signaling pathways, furthering our understanding of cellular processes .
Therapeutic Treatments
As a research tool, JNJ-5207787 may contribute to the development of therapeutic treatments by elucidating the role of the Y2 receptor in various physiological and pathological processes .
Medicinal Chemistry
In medicinal chemistry, JNJ-5207787’s structure-function relationship can be analyzed to design analogs with improved efficacy, stability, or reduced side effects for therapeutic use .
Each of these applications contributes to a better understanding of JNJ-5207787’s role in scientific research and its potential impact on future therapeutic developments. <|\im_end|> OP: Thank you for the detailed analysis! It seems like JNJ-5207787 has a wide range of applications. Could you tell me more about its role in treating neurological disorders? OP: JNJ-5207787’s role in treating neurological disorders is primarily based on its function as an antagonist of the neuropeptide Y (NPY) receptor Y2. Here’s a more detailed look into its potential therapeutic implications:
JNJ-5207787 in Neurological Research
JNJ-5207787 helps researchers understand how blocking the Y2 receptor affects neurological functions. By inhibiting the action of NPY at the Y2 receptor, JNJ-5207787 can modulate neurotransmitter release, which is crucial in the pathophysiology of many neurological disorders .
Potential Therapeutic Applications
Epilepsy: Studies have shown that NPY has anticonvulsant properties. JNJ-5207787 can help in understanding the role of the Y2 receptor in seizure activity and the development of new antiepileptic drugs .
Depression and Anxiety: NPY is known to play a role in stress resilience. By studying the effects of JNJ-5207787, researchers can explore new avenues for treating mood disorders .
Appetite and Obesity: NPY receptors in the hypothalamus are involved in appetite control. JNJ-5207787 can be used to investigate how Y2 receptor antagonism affects feeding behavior, which may lead to new treatments for obesity .
Neurodegeneration: NPY has neuroprotective effects. Research with JNJ-5207787 can provide insights into how Y2 receptor activity influences neurodegenerative processes and the potential for neuroprotective therapies .
Research Findings
In research studies, JNJ-5207787 has been shown to be brain penetrant and to occupy Y2 receptor binding sites in the hypothalamic area of rats. This occupancy could lead to various biological effects, which need to be carefully monitored in a research setting .
Current Status
Currently, JNJ-5207787 is not for human or veterinary use and is available for scientific research purposes only. Its use in humans would require a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and safety profile, which are typically established through clinical trials .
Mechanism of Action
Target of Action
JNJ-5207787, also known as UNII-OW44B6FA0Y or (E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide, is a nonpeptidic, selective antagonist that targets the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological processes, including the regulation of food intake, energy homeostasis, and circadian rhythms.
Mode of Action
JNJ-5207787 interacts with its target, the Y2 receptor, by inhibiting the binding of peptide YY (PYY), a neuropeptide that naturally interacts with the Y2 receptor . This inhibition disrupts the normal functioning of the Y2 receptor, leading to changes in the physiological processes it regulates.
Biochemical Pathways
The primary biochemical pathway affected by JNJ-5207787 is the Neuropeptide Y pathway. By antagonizing the Y2 receptor, JNJ-5207787 inhibits the normal signaling of this pathway, which can lead to downstream effects such as changes in food intake, energy homeostasis, and circadian rhythms .
Pharmacokinetics
JNJ-5207787 has been shown to penetrate the blood-brain barrier, which is crucial for its interaction with the Y2 receptors located in the brain . .
Result of Action
The molecular and cellular effects of JNJ-5207787’s action primarily involve changes in the signaling of the Neuropeptide Y pathway. By inhibiting the binding of PYY to the Y2 receptor, JNJ-5207787 disrupts the normal functioning of this pathway, potentially leading to changes in physiological processes such as food intake, energy homeostasis, and circadian rhythms .
properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEJCLDJIFTPPH-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438082 | |
| Record name | JNJ-5207787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide | |
CAS RN |
683746-68-1 | |
| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-5207787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-5207787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for JNJ-5207787?
A: JNJ-5207787 acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]
Q2: How selective is JNJ-5207787 for the Y2 receptor compared to other NPY receptor subtypes?
A: JNJ-5207787 demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]
Q3: What evidence supports the antagonist activity of JNJ-5207787 on Y2 receptors?
A: The antagonist activity of JNJ-5207787 was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where JNJ-5207787 effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]
Q4: Does JNJ-5207787 effectively penetrate the brain after systemic administration?
A: Yes, following intraperitoneal administration in rats (30 mg/kg), JNJ-5207787 demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]
Q5: What is the significance of JNJ-5207787 in epilepsy research?
A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that JNJ-5207787, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with JNJ-5207787 might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



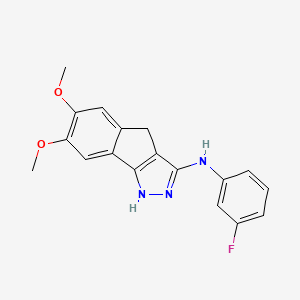

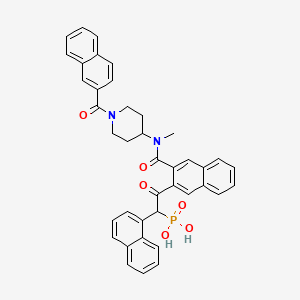

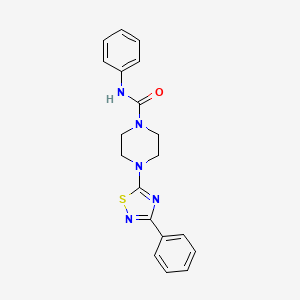


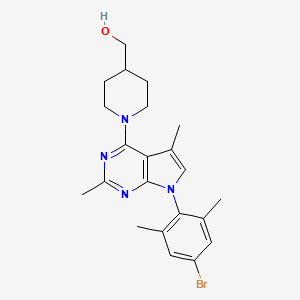
![2-[[2-[[1-(2-Azanylethyl)piperidin-4-Yl]amino]-4-Methyl-Benzimidazol-1-Yl]methyl]-6-Methyl-Pyridin-3-Ol](/img/structure/B1673003.png)

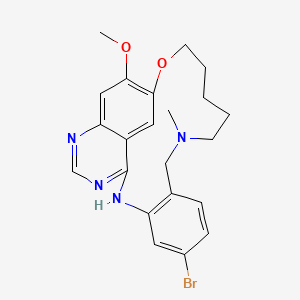

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)
